Ciclobendazole

Catalog No.
S524708
CAS No.
31431-43-3
M.F
C13H13N3O3
M. Wt
259.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclobendazole

CAS Number

31431-43-3

Product Name

Ciclobendazole

IUPAC Name

methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18)

InChI Key

OXLKOMYHDYVIDM-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3

Solubility

Soluble in DMSO

Synonyms

Cyclobendazole, Ciclobendazole, Ciclobendazol, R 17147, R 17,147, CC 2481

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3

Description

The exact mass of the compound Ciclobendazole is 259.0957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335307. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • In Vitro Studies: Due to its mechanism of action, which disrupts the parasite's microtubule function, ciclobendazole can be used in laboratory settings to study the effectiveness of various anthelmintic drugs against different worm species. Researchers can expose parasite cultures to varying concentrations of ciclobendazole and measure its impact on motility, egg production, and overall survival [].

  • Drug Discovery and Development: Ciclobendazole serves as a reference compound in the development of new anthelmintic drugs. Its established effectiveness allows researchers to compare the potency and mechanism of action of novel drug candidates []. Additionally, studies have explored the potential of ciclobendazole derivatives with improved properties for future clinical use [].

  • Investigating Parasite Resistance: The emergence of resistance to commonly used anthelmintics in livestock and companion animals is a growing concern. Research utilizes ciclobendazole to understand how parasites develop resistance mechanisms and identify potential weaknesses to exploit for developing new treatment strategies [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

259.0957

Appearance

Solid powder

Melting Point

250.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JF3KQ40J31

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CA - Benzimidazole derivatives
P02CA04 - Ciclobendazole

Pictograms

Irritant

Irritant

Other CAS

31431-43-3

Wikipedia

Cyclobendazole

Dates

Modify: 2023-08-15
1: Brodie RR, Mayo BC, Chasseaud LF, Hawkins DR. The disposition of radioactivity after administration of the anthelminthic methyl-14C-5-cyclopropylcarbonyl-2-benzimidazole carbamate (ciclobendazole) to rats and dogs. Arzneimittelforschung. 1977;27(3):593-8. PubMed PMID: 577426.
2: Degrémont A, Stahel E. [Clinical evaluation of ciclobendazole (C-C 2481) in the treatment of colonic helminth diseases]. Schweiz Med Wochenschr. 1978 Sep 16;108(37):1430-3. German. PubMed PMID: 705298.
3: Cook GC. Use of benzimidazole chemotherapy in human helminthiases: indications and efficacy. Parasitol Today. 1990 Apr;6(4):133-6. PubMed PMID: 15463317.
4: Stürchler D, Stahel E, Saladin K, Saladin B. Intestinal parasitoses in eight Liberian settlements: prevalences and community anthelminthic chemotherapy. Tropenmed Parasitol. 1980 Mar;31(1):87-93. PubMed PMID: 7376257.
5: Guggenmoos R, Akhtaruzzaman KM, Rosenkaimer F, Gaus W, Bienzle U, Dietrich M. Comparative trial on the therapeutic effectiveness of the new anthelmintic drug: ciclobendazole. Tropenmed Parasitol. 1978 Dec;29(4):423-6. PubMed PMID: 369076.
6: Zahner H, Schares G. Experimental chemotherapy of filariasis: comparative evaluation of the efficacy of filaricidal compounds in Mastomys coucha infected with Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi and B. pahangi. Acta Trop. 1993 Jan;52(4):221-66. Review. PubMed PMID: 8094587.
7: Bächlin A, Degrémont A. [Pinworm infection in kindergartens of Basel (author's transl)]. Schweiz Rundsch Med Prax. 1979 Sep 11;68(37):1183-5. German. PubMed PMID: 493246.
8: Mayo BC, Brodie RR, Chasseaud LF, Hawkins DR. Biotransformation of methyl 5-cyclopropylcarbonyl-2-benzimidazolecarbamate (ciclobendazole) in rats and dogs. Drug Metab Dispos. 1978 Sep-Oct;6(5):518-27. PubMed PMID: 30601.

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